molecular formula C24H21N3O2 B11271287 N-(4-methylphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide

N-(4-methylphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide

Cat. No.: B11271287
M. Wt: 383.4 g/mol
InChI Key: YANYWGZXMDEXHC-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide is a complex organic compound that belongs to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound is characterized by its unique structure, which includes a benzodiazepine core with additional functional groups that may contribute to its distinct pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzodiazepine Core: The initial step involves the cyclization of an appropriate ortho-diamine with a suitable ketone to form the benzodiazepine core.

    Introduction of the Acetamide Group: The benzodiazepine core is then reacted with an acylating agent, such as acetic anhydride, to introduce the acetamide group.

    Substitution Reactions:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced benzodiazepine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenated precursors and bases like sodium hydroxide or potassium carbonate are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dihydrobenzodiazepine compounds.

Scientific Research Applications

N-(4-methylphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a model compound for studying benzodiazepine chemistry and reaction mechanisms.

    Biology: Investigated for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders such as anxiety and epilepsy.

    Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects. The pathways involved include modulation of ion channel activity and neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.

    Lorazepam: Known for its potent anxiolytic effects and shorter duration of action.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

N-(4-methylphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other benzodiazepines. These modifications can influence its binding affinity, metabolic stability, and overall therapeutic profile.

Properties

Molecular Formula

C24H21N3O2

Molecular Weight

383.4 g/mol

IUPAC Name

N-(4-methylphenyl)-2-(2-oxo-4-phenyl-3H-1,5-benzodiazepin-1-yl)acetamide

InChI

InChI=1S/C24H21N3O2/c1-17-11-13-19(14-12-17)25-23(28)16-27-22-10-6-5-9-20(22)26-21(15-24(27)29)18-7-3-2-4-8-18/h2-14H,15-16H2,1H3,(H,25,28)

InChI Key

YANYWGZXMDEXHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)CC(=NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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